N-(3-CHLORO-4-METHOXYPHENYL)-N'-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ETHANEDIAMIDE
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Overview
Description
N-(3-CHLORO-4-METHOXYPHENYL)-N’-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ETHANEDIAMIDE is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-4-METHOXYPHENYL)-N’-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ETHANEDIAMIDE typically involves multiple steps. The process begins with the preparation of the starting materials, which include 3-chloro-4-methoxyaniline and cyclohex-1-en-1-yl ethylamine. These compounds undergo a series of reactions, including amide bond formation, to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLORO-4-METHOXYPHENYL)-N’-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(3-CHLORO-4-METHOXYPHENYL)-N’-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ETHANEDIAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-CHLORO-4-METHOXYPHENYL)-N’-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ETHANEDIAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
N-(3-CHLORO-4-METHOXYPHENYL)-2-FURONITRILE: This compound shares a similar phenyl group but differs in its functional groups and overall structure.
N-(3-CHLORO-4-METHOXYPHENYL)-N’-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]UREA: This compound has a similar backbone but contains a urea group instead of an ethanediamide group.
Uniqueness
N-(3-CHLORO-4-METHOXYPHENYL)-N’-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ETHANEDIAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.
Properties
IUPAC Name |
N'-(3-chloro-4-methoxyphenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O3/c1-23-15-8-7-13(11-14(15)18)20-17(22)16(21)19-10-9-12-5-3-2-4-6-12/h5,7-8,11H,2-4,6,9-10H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRLRQWJJXGERZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CCCCC2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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